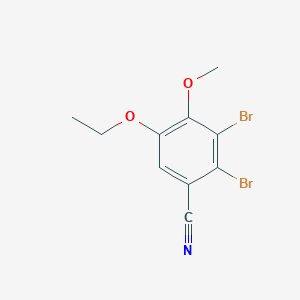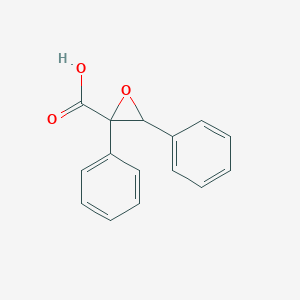![molecular formula C18H19NO3 B14155819 [2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate CAS No. 380169-70-0](/img/structure/B14155819.png)
[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 2-(N-methylanilino)-2-oxoethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate typically involves the esterification of 3,4-dimethylbenzoic acid with 2-(N-methylanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can occur at the benzoate or anilino moieties, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .
科学研究应用
[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
作用机制
The mechanism of action of [2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the context of its use, such as in enzyme inhibition studies or drug development .
相似化合物的比较
Similar Compounds
[2-(N-methylanilino)-2-oxoethyl] 2,4-dimethylbenzoate: Similar structure but with different substitution pattern on the benzoate ring.
[2-(N-methylanilino)-2-oxoethyl] 3,5-dimethylbenzoate: Another isomer with different methyl group positions on the benzoate ring.
Uniqueness
[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
属性
CAS 编号 |
380169-70-0 |
|---|---|
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
[2-(N-methylanilino)-2-oxoethyl] 3,4-dimethylbenzoate |
InChI |
InChI=1S/C18H19NO3/c1-13-9-10-15(11-14(13)2)18(21)22-12-17(20)19(3)16-7-5-4-6-8-16/h4-11H,12H2,1-3H3 |
InChI 键 |
MEFOWXZPRKSQBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)N(C)C2=CC=CC=C2)C |
溶解度 |
41.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(Methylimino)dimethanediyl]bis(4-methylphenol)](/img/structure/B14155738.png)
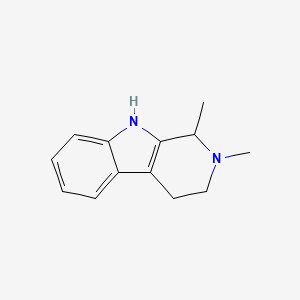
![2-Butyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14155763.png)

![N-[4-[(benzylamino)methyl]phenyl]acetamide](/img/structure/B14155777.png)
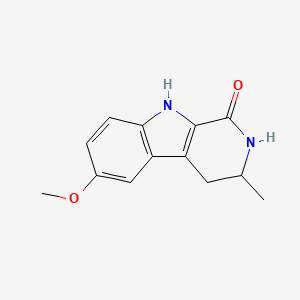
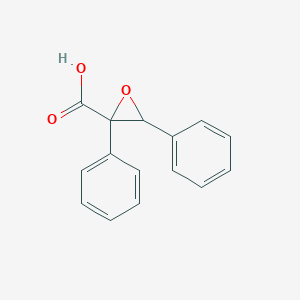
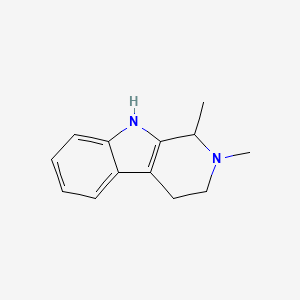

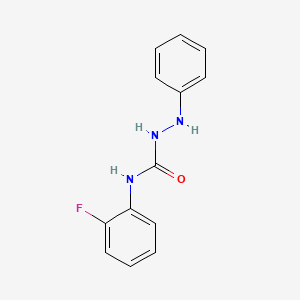
![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)
